2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Lipophilicity Drug-likeness Physicochemical profiling

The compound 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4; molecular formula C19H19ClN2O4; exact mass 374.1033 Da) is a fully synthetic small molecule featuring a 4-chlorophenoxyacetyl amide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl motif. It is commercially catalogued as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use.

Molecular Formula C19H19ClN2O4
Molecular Weight 374.82
CAS No. 941934-25-4
Cat. No. B2607755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941934-25-4
Molecular FormulaC19H19ClN2O4
Molecular Weight374.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O
InChIInChI=1S/C19H19ClN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
InChIKeyYNHXSNNALLKWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4): Procurement-Relevant Baseline


The compound 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4; molecular formula C19H19ClN2O4; exact mass 374.1033 Da) is a fully synthetic small molecule featuring a 4-chlorophenoxyacetyl amide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl motif [1]. It is commercially catalogued as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use . Its structural architecture embeds two pharmacophoric elements—a 2-pyrrolidinone ring and a chlorophenoxy tail—that are each associated in the literature with modulation of distinct target classes including phosphodiesterase 4 (PDE4), the ATF4 pathway, and osteoclast differentiation [2][3][4]. However, the specific combination of substituents present in 941934-25-4 is not represented in any publicly reported clinical candidate or approved drug, making it a unique probe molecule for structure–activity relationship (SAR) studies within the broader 2-oxopyrrolidinyl-phenylacetamide chemotype.

Unique chemotype for SAR expansion: substitution pattern absent from approved drugs or clinical candidates
Multi-motif pharmacophore mapping: structural overlap with PDE4, ATF4, and osteoclast inhibitor chemotypes (class-level)
Research-grade supply suited for in vitro target deconvolution and phenotypic screening workflows

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4)


Interchanging 941934-25-4 with a close analog—even one that retains the 2-oxopyrrolidine head group or the 4-chlorophenoxy tail—is not scientifically justifiable without rigorous side-by-side profiling. The methoxy substituent at the 4-position of the central phenyl ring is a critical determinant of hydrogen-bonding capacity, solubility (cLogP ~2.8), and metabolic stability, while the regioisomeric attachment of the 2-oxopyrrolidin-1-yl group at the 3-position (meta to the amide linker) creates a steric and electronic environment distinct from 4-substituted or unsubstituted analogs [1]. In the broader phenoxyacetamide class, minor substituent changes have been shown to invert selectivity between PDE4 subtypes [2] and to shift potency by >100-fold in ATF4-pathway cellular assays [3]. Consequently, procurement decisions that substitute 941934-25-4 with a cheaper or more readily available “in-class” compound risk invalidating SAR conclusions and wasting screening resources.

Methoxy substitution alters lipophilicity and hydrogen-bonding profile compared to des-methoxy analogs, shifting assay-relevant properties.
Regioisomeric attachment (meta vs. para) may produce divergent target-engagement profiles; class-level evidence warns against substitution without confirmatory profiling.
Minor substituent changes in this chemotype can invert or shift pathway activity, risking resource waste in SAR campaigns.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4)


Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Hydrogen-Bonding Capacity vs. Des-methoxy and Des-chloro Analogs

The introduction of the 4-methoxy substituent on the central phenyl ring and the 4-chloro substituent on the terminal phenoxy ring modulates lipophilicity and hydrogen-bonding capacity in a manner that cannot be replicated by unsubstituted or mono-substituted analogs. By computed properties, 941934-25-4 has an XLogP3-AA of 2.8, a single H-bond donor, and four H-bond acceptors [1]. The closest commercially available des-methoxy analog (N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide) is predicted to have a lower cLogP (estimated ~2.3) and an altered H-bond acceptor count (3 acceptors), while the des-chloro analog would show a cLogP shift of approximately −0.7 units [2]. These differences translate to a projected >3-fold change in octanol/water partition coefficient for each substituent modification, which directly impacts passive membrane permeability, non-specific protein binding, and compound solubility in assay media [3].

Physicochemical Shift
Data to verify
Target: XLogP3-AA 2.8, H-bond acceptors 4, donors 1
Des-methoxy analog: estimated cLogP ~2.3, acceptors 3
Des-chloro analog: estimated cLogP ~2.1, acceptors 4
ΔcLogP +0.5 to +0.7; ΔHBA +1
ΔcLogP ≥0.5 may alter permeability classification; supports differentiation from simpler analogs
Computed values; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 3-(2-Oxopyrrolidin-1-yl) vs. 4-(2-Oxopyrrolidin-1-yl) Substitution Pattern on Central Phenyl Ring

The 2-oxopyrrolidin-1-yl group in 941934-25-4 is attached at the meta position (C-3) of the central phenyl ring relative to the amide linker, whereas several commercially available analogs place this group at the para position (C-4) [1]. This regioisomeric difference alters the dihedral angle between the pyrrolidinone ring and the phenyl plane, which in the PDE4 inhibitor patent literature has been correlated with >10-fold shifts in target potency and subtype selectivity [2]. While quantitative head-to-head activity data for 941934-25-4 at PDE4 are not publicly available, the structural precedent establishes that regioisomers within this chemotype should not be interchanged without confirmatory biochemical profiling.

Regioisomeric Activity Shift
Class-level inference
Meta (3-substituted) target vs. para (4-substituted) analogs.
>10-fold potency difference reported between regioisomers in PDE4 inhibitor patent examples
Regioisomeric switch may confound SAR interpretation; confirmatory biochemical profiling required
No direct activity data for this compound
Regioisomerism Target engagement Conformational analysis

Class-Level Functional Annotation: Potential Multi-Pathway Polypharmacology vs. Single-Target Analogs

The structural features of 941934-25-4—specifically the 4-chlorophenoxyacetyl amide linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group—overlap with three distinct chemotypes that have independently demonstrated activity against PDE4 [1], the ATF4 integrated stress-response pathway [2], and RANKL-induced osteoclastogenesis [3]. In the ATF4 inhibitor patent series, compounds bearing a chlorophenoxyacetyl amide motif exhibit EC50 values as low as <10 nM in cellular reporter assays [2]. In the osteoclastogenesis class, structurally related 2-oxopyrrolidine-containing compounds show IC50 values of 1.0–2.5 μM in TRAP-activity bone marrow culture models [3]. While direct activity data for 941934-25-4 in these assays are not publicly reported, its unique combination of pharmacophoric elements places it at the intersection of three biologically validated target classes, a polypharmacology potential not shared by single-target optimized analogs.

Polypharmacology Footprint
Class-level inference
Structurally maps to 3 target pathways (PDE4, ATF4, osteoclastogenesis) vs. single-target optimized analogs
Broader biological annotation may support multi-pathway phenotypic screening campaigns
Requires experimental target engagement validation
Polypharmacology ATF4 pathway Osteoclast inhibition PDE4

Optimal Research Application Scenarios for 2-(4-Chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941934-25-4)


SAR Probe for 2-Oxopyrrolidinyl-Phenylacetamide Chemotype Expansion

941934-25-4 is ideally suited as a key intermediate- or late-stage SAR probe in medicinal chemistry programs exploring the 2-oxopyrrolidinyl-phenylacetamide chemotype. Its 3-(2-oxopyrrolidin-1-yl)-4-methoxy substitution pattern fills a gap in commercially available analog sets, enabling systematic exploration of regioisomeric and electronic effects on target potency as highlighted by the class-level PDE4 inhibitor data [1].

Phenotypic Screening for Multi-Factor Bone or Cancer Models

Given its structural overlap with chemotypes active in osteoclast inhibition (IC50 range 1.0–2.5 µM for related compounds [2]) and ATF4-pathway modulation (reporter EC50 <10 nM for analogs [3]), 941934-25-4 is a rational choice for phenotypic screening cascades in oncology or bone-metabolism disease models where multi-pathway engagement is therapeutically desirable. Its procurement enables simultaneous probing of three mechanistically distinct axes without the need for three separate probe compounds.

Physicochemical Benchmarking in ADME Assay Development

With a computed cLogP of 2.8, a single H-bond donor, and four H-bond acceptors [4], 941934-25-4 occupies a physicochemical space (moderate lipophilicity, low HBD count) that is predictive of favorable passive permeability and oral absorption potential. It can serve as a calibration standard or benchmarking compound in high-throughput ADME panels (e.g., PAMPA, Caco-2, microsomal stability) where its calculated properties provide a defined reference point distinct from both more lipophilic (cLogP >4) and more polar (cLogP <1) in-class compounds.

Chemical Biology Tool for ATF4 Pathway Deconvolution

The chlorophenoxyacetyl amide motif present in 941934-25-4 is a recognized pharmacophore in the ATF4 inhibitor patent series [3]. While quantitative cellular activity data for this specific compound are not yet reported, its structural congruence with the most potent ATF4-pathway inhibitors (EC50 <10 nM in cellular reporter assays) positions it as a compelling starting point for chemical biology studies aimed at deconvoluting the integrated stress response in cancer or neurodegenerative disease models.

Application
Selection Property
Validation Focus
Chemotype SAR expansion
Regioisomeric substitution pattern (3-methoxy, meta-pyrrolidinone)
Target potency modulation across PDE4 and related class-level targets
Multi-pathway phenotypic screening
Multi-target pharmacophore motifs (PDE4, ATF4, osteoclast)
Pathway engagement profiling in disease-relevant cellular models
ADME assay calibration
Moderate lipophilicity and low H-bond donor count
Permeability and metabolic stability benchmarking
ATF4 pathway deconvolution
Chlorophenoxyacetyl amide pharmacophore
ATF4 reporter assay response and target engagement
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